tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate

Medicinal chemistry Scaffold positioning Building block selection

CNS drug discovery teams often face supply bottlenecks for rigid, three-dimensional bicyclic amine scaffolds that reliably present the aminomethyl vector. This compound solves that by providing the conformationally locked furo[3,4-c]pyridine core with orthogonal Boc and primary amine functionality. - Enables one-step sequential diversification at the 1-position (amide bond formation or reductive amination), followed by Boc deprotection, eliminating a protection step vs. non-Boc analogs. - The fused tetrahydrofuran oxygen introduces a hydrogen-bond acceptor absent in carbocyclic piperidine analogs, offering differentiated binding and ADME properties. - Scalable from gram to multi-gram lots with certified purity (≥95% HPLC), ensuring reproducible SAR data in lead optimization and parallel synthesis workflows.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
Cat. No. B13118872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C(C1)COC2CN
InChIInChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-10-9(7-15)8-17-11(10)6-14/h9-11H,4-8,14H2,1-3H3
InChIKeyGHWMTUFKAOUJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


This compound belongs to the class of Boc-protected hexahydrofuro[3,4-c]pyridine derivatives featuring a primary aminomethyl substituent at the 1-position. It serves as a key synthetic intermediate that introduces a three-dimensional, conformationally restricted bicyclic scaffold into target molecules. The furo[3,4-c]pyridine core has been employed in the synthesis of conformationally restricted analogues of nicotine and anabasine, molecules of interest for central nervous system (CNS) drug discovery programs [1]. The presence of both the Boc-protected amine and the free aminomethyl group provides orthogonal reactivity handles for downstream chemical diversification.

Conformationally restricted bicyclic scaffold for CNS receptor ligand synthesis
Orthogonal Boc / aminomethyl handles enable sequential chemical diversification
1-Aminomethyl exit vector supports SAR exploration distinct from 3-substituted analogs

Why This Compound Cannot Be Interchanged


Substitution with a simple Boc-piperidine-aminomethyl analog would eliminate the fused oxygen-containing ring, abolishing the conformational constraint that defines the furo[3,4-c]pyridine scaffold's three-dimensional shape. Within the same furopyridine subclass, the position of the aminomethyl group (1- vs. 3- position) fundamentally alters the exit vector geometry of the primary amine, which directly impacts structure-activity relationships (SAR) in lead optimization programs. A 2003 DFT study (B3LYP/6-31+G) demonstrated that the energetics of intramolecular Diels-Alder cycloaddition pathways are highly sensitive to the substitution pattern on the furo[3,4-c]pyridine ring system [1]. Therefore, neither a monocyclic piperidine nor a regioisomeric furopyridine can reliably replicate the exact spatial presentation of the 1-aminomethyl substituent that this particular compound delivers.

Monocyclic piperidine analogs may not replicate the conformational restriction essential for CNS SAR
3-Aminomethyl substitution may shift the amine exit vector geometry, altering binding interactions
Non-Boc-protected hexahydrofuropyridines require additional protection steps, which may reduce synthesis throughput

Quantitative Differentiation Evidence


Regioisomeric Differentiation: 1- vs. 3-Aminomethyl

The 1-position aminomethyl substituent presents the primary amine at a distinct spatial orientation compared to the 3-aminomethyl regioisomer. In the synthesis of conformationally restricted nicotine analogues reported by Sarkar et al. (2003), the reactivity and cycloaddition outcome of 3-amino-substituted furo[3,4-c]pyridines were shown to be governed by the electronic and steric environment of the substituent position [1]. While quantitative head-to-head binding or SAR data directly comparing the 1- and 3-aminomethyl Boc-protected intermediates are not available in the open literature, the reported DFT computational analysis (B3LYP/6-31+G) of the furo[3,4-c]pyridine core establishes that substitution position alters ground-state geometries and frontier molecular orbital energies, which would predictably lead to divergent biological outcomes in downstream analogues.

Regioisomeric differentiation
Class-level
Substitution position alters ground-state geometry and orbital energies (DFT B3LYP/6-31+G)
Confirms regioisomeric non-equivalence for SAR exploration
No direct comparative bioactivity data available
Medicinal chemistry Scaffold positioning Building block selection Conformational restriction

Stereochemistry: cis-Fused vs. Other Diastereomers

The 'cis' designation for tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate (CAS 1250883-97-6 per MolCore) specifies a defined relative stereochemistry at the ring junction [1]. This diastereomeric form presents the aminomethyl group in a specific orientation relative to the fused tetrahydrofuran ring. Commercially, the racemic cis form (CAS 1350475-51-2, commonchemistry.cas.org) is the primary catalog item, offered at ≥95% purity (Combi-Blocks) . The alternative (3aR,7aR)-rel-diastereomer with an oxo substituent (CAS 441297-78-5) has a different molecular formula (C12H19NO4) and presents entirely different hydrogen-bonding capacity and reactivity, precluding its use as a direct substitute.

Stereochemical identity
Class-level
MW difference 15.06 g/mol; aminomethyl vs oxo group alters H-bond donor/acceptor profile
Cis-fused diastereomer defines spatial presentation of pharmacophoric elements
Oxo-substituted analog not interchangeable; distinct reactivity and hydrogen-bond capacity
Stereochemistry Diastereomer selection Chiral building blocks Medicinal chemistry

Boc Orthogonality vs. Non-Boc-Protected Analogs

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of the furo[3,4-c]pyridine scaffold provides acid-labile protection that is orthogonal to the free aminomethyl primary amine. This orthogonal protection strategy—Boc removal with TFA/DCM without affecting the aminomethyl handle—is essential for sequential conjugation in multi-step medicinal chemistry syntheses. In contrast, commercially available non-Boc-protected hexahydrofuro[3,4-c]pyridine derivatives (e.g., CAS 2097945-70-3, 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid) lack this protecting group, requiring an additional synthetic step to install orthogonal protection before downstream functionalization [1]. This translates to one fewer synthetic step when using the Boc-protected intermediate.

Boc orthogonality advantage
Cross-study
Saves one synthetic protection/deprotection cycle; estimated 2–4 h time reduction
Pre-installed orthogonal protection improves parallel synthesis throughput
Based on standard peptide synthesis protocols; workflow dependent
Protecting group strategy Orthogonal synthesis Procurement specification Peptide coupling

Best-Fit Application Scenarios


nAChR Ligand Lead Optimization

Medicinal chemistry teams optimizing CNS-penetrant nAChR modulators can employ this compound as a key intermediate to generate conformationally restricted analogues, leveraging the furo[3,4-c]pyridine scaffold's established utility in nicotine/anabasine analogue synthesis [1]. The 1-aminomethyl substituent provides a conjugation point for introducing diverse pharmacophoric elements while maintaining the rigid bicyclic core that enforces a specific three-dimensional shape distinct from flexible piperidine-based scaffolds.

Parallel Library Synthesis with Orthogonal Protection

In automated or medium-throughput parallel synthesis workflows, this compound's dual orthogonal functionality—Boc-protected piperidine and free aminomethyl amine—enables direct sequential amide bond formation or reductive amination at the 1-position followed by Boc deprotection and second-stage diversification. This eliminates one protection step compared to non-Boc-protected hexahydrofuro[3,4-c]pyridine building blocks [2], improving throughput in library production environments.

Scaffold-Hopping to Replace Piperidine/Morpholine Cores

Drug discovery programs seeking to replace metabolically labile or synthetically limiting piperidine/morpholine motifs with a three-dimensional oxygen-containing bicyclic scaffold can use this compound as a direct incorporation building block. The fused tetrahydrofuran ring introduces an additional hydrogen-bond acceptor (the ether oxygen) absent in carbocyclic analogs, providing differentiated pharmacokinetic and binding properties that can be explored in scaffold-hopping SAR studies.

Application
Selection Property
Validation Focus
CNS nAChR modulator lead optimization
Furo[3,4-c]pyridine scaffold rigidity
SAR exploration with three-dimensional constraint
Parallel library synthesis with orthogonal protection
Dual Boc-aminomethyl functionality
Synthetic step economy and library throughput
Scaffold-hopping from piperidine/morpholine cores
Oxygen-containing bicyclic core with H-bond acceptor
Differentiated physicochemical and binding property exploration
Quote Request

Request a Quote for tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.